2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid
Description
2-{(Tert-butoxy)carbonylamino}propanoic acid (CAS: 212.70, Mol. formula: C₄H₇ClO₃, Mol. weight: 138.55 g/mol) is a Boc-protected amino acid derivative featuring a cyclopropyl group attached to the amino moiety and a propanoic acid backbone . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic procedures. The cyclopropyl substituent introduces steric constraints and conformational rigidity, which may influence its reactivity and biological interactions. This compound is typically utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, with a reported purity of ≥95% .
Properties
IUPAC Name |
2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDTAAFXOYLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group is then introduced via a cyclopropanation reaction, which can be carried out using various cyclopropylating agents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Free amine derivatives.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing molecular properties, synthetic applications, and research findings.
Comparison with (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[(2,2-dimethylpropyl)carbamoyl]-propanoic acid (IV-28)
| Property | 2-{(Tert-butoxy)carbonylamino}propanoic acid | (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[(2,2-dimethylpropyl)carbamoyl]-propanoic acid (IV-28) |
|---|---|---|
| Molecular Formula | C₄H₇ClO₃ | C₂₈H₃₉N₅O₅ |
| Molecular Weight | 138.55 g/mol | 548.2843 g/mol (calculated) |
| Key Functional Groups | Boc-protected amine, cyclopropyl, carboxylic acid | Boc-protected amine, carbamoyl (2,2-dimethylpropyl), carboxylic acid |
| Stereochemistry | Not specified | (2S)-configured chiral center |
| Applications | Intermediate in peptide synthesis | Precursor for isoform-selective histone deacetylase inhibitors (HDACi) |
| Synthetic Relevance | Simpler structure for straightforward coupling reactions | Complex architecture enabling targeted enzyme inhibition |
Key Differences :
- Structural Complexity : IV-28 incorporates a carbamoyl group and a 2,2-dimethylpropyl chain, increasing molecular weight and steric bulk compared to the cyclopropyl-containing target compound. This complexity enhances IV-28’s selectivity as an HDAC inhibitor .
- Bioactivity : The (2S)-stereochemistry in IV-28 is critical for binding to HDAC isoforms, whereas the target compound’s stereochemical configuration is unspecified, limiting its direct therapeutic use .
- Solubility & Reactivity : The cyclopropyl group in the target compound may improve membrane permeability due to lower molecular weight, whereas IV-28’s carbamoyl group facilitates hydrogen bonding in enzyme active sites .
Comparison with Boc-Protected Alanine (Boc-Ala-OH)
| Property | 2-{(Tert-butoxy)carbonylamino}propanoic acid | Boc-Ala-OH |
|---|---|---|
| Molecular Formula | C₄H₇ClO₃ | C₈H₁₅NO₄ |
| Molecular Weight | 138.55 g/mol | 189.21 g/mol |
| Key Functional Groups | Cyclopropyl, carboxylic acid | Methyl side chain, carboxylic acid |
| Applications | Rigid intermediate for constrained peptides | Standard building block for peptides |
Key Differences :
- Synthetic Utility : The target compound’s unique structure enables access to cyclopropane-containing bioactive peptides, while Boc-Ala-OH is a mainstream choice for generic peptide elongation.
Data Tables
Table 1: Molecular Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|
| 2-{(Tert-butoxy)carbonylamino}propanoic acid | C₄H₇ClO₃ | 138.55 | 212.70 | ≥95% |
| IV-28 | C₂₈H₃₉N₅O₅ | 548.28 | Not provided | Not specified |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 13726-76-6 | ≥98% |
Biological Activity
2-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 900802-61-1, is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of antimicrobial resistance and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- LogP : 1.6
- Polar Surface Area : 67 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and proteins.
Biological Activity Overview
The biological activity of 2-{(tert-butoxy)carbonylamino}propanoic acid has been investigated primarily in the context of its inhibitory effects on bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are crucial targets for antimicrobial agents.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant inhibitory activities against Escherichia coli DNA gyrase. The IC values for some derivatives ranged from 14 to 130 nM, indicating potent activity comparable to established antibiotics like ciprofloxacin (IC = 120 nM). The dual-targeting capabilities of these compounds make them promising candidates in the fight against antibiotic resistance .
Study on DNA Gyrase Inhibition
In a study published in MDPI, researchers synthesized several compounds based on the structure of 2-{(tert-butoxy)carbonylamino}propanoic acid. They evaluated their inhibitory effects on DNA gyrase and topoisomerase IV:
- Compounds Tested : Various derivatives including those with modifications to the cyclopropyl and amino groups.
- Findings : Compounds such as 7a and 11b showed remarkable potency against E. coli DNA gyrase with IC values as low as 14 nM. Their antibacterial activity was also evaluated against multiple strains, demonstrating effectiveness against both wild-type and mutant strains .
| Compound | Target | IC (nM) | Activity Level |
|---|---|---|---|
| 7a | DNA Gyrase | 14 | High |
| 11b | DNA Gyrase | 130 | Moderate |
| Ciprofloxacin | DNA Gyrase | 120 | Benchmark |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications to the tert-butoxycarbonyl group significantly influenced the biological activity of the compounds. For instance, removing or altering this protective group often led to a decrease in enzyme inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
